Methyl 4-(2-morpholin-4-ylethyl)benzoate

Medicinal Chemistry Lead Optimization Regioisomer Comparison

Researchers requiring a regiospecifically pure morpholinoethyl-benzoate scaffold often face lengthy custom synthesis delays for the para-substituted isomer. This compound resolves that bottleneck, providing a bifunctional intermediate with a validated 0.12 μM HIF-1α inhibitory motif (Won et al., 2012) for immediate use in medicinal chemistry and agrochemical programs. - Structural Fidelity: Exclusively the 4-(2-morpholin-4-ylethyl) isomer, eliminating positional ambiguity that compromises SAR studies. - Dual Reactive Sites: Hydrolyzable methyl ester for acid/amide diversification and a morpholine nitrogen for orthogonal alkylation or oxidation. - Procurement Reliability: Single batch procurement with confirmed 98% HPLC purity, ensuring reproducibility across multi-round library syntheses.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
Cat. No. B15358571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-morpholin-4-ylethyl)benzoate
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CCN2CCOCC2
InChIInChI=1S/C14H19NO3/c1-17-14(16)13-4-2-12(3-5-13)6-7-15-8-10-18-11-9-15/h2-5H,6-11H2,1H3
InChIKeyRLKKVXJIQJPAQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(2-morpholin-4-ylethyl)benzoate – Structural & Procurement Profile


Methyl 4-(2-morpholin-4-ylethyl)benzoate (CAS 1035270-89-3) is a para-substituted benzoate ester carrying a 2-morpholin-4-ylethyl side chain. The molecule (C₁₄H₁₉NO₃, MW 249.30 g/mol) integrates a methyl ester, a two-carbon ethyl linker, and a morpholine ring, yielding a bifunctional scaffold employed as a synthetic intermediate in medicinal chemistry and agrochemical research . Its deliberate substitution pattern differentiates it from ortho-, meta-, or α-hetero-atom-linked analogs, providing a structurally distinct entry point for library design and lead optimization programs .

Methyl 4-(2-morpholin-4-ylethyl)benzoate: Why Generic Substitution Fails


Simple interchange with regioisomeric morpholinobenzoates or non-morpholine-containing analogs is not reliable because the 4-(2-morpholin-4-ylethyl) architecture uniquely governs logP, solubility, H-bond acceptor capacity, and intracellular target engagement. Moving the morpholinoethyl group to the 3-position alters electronic distribution and steric accessibility, while replacing the morpholine ring with a phenethyl group removes the tertiary amine necessary for pH-dependent solubility modulation . Work by Won et al. (2012) demonstrated that a morpholinoethyl ester motif was critical for potent HIF-1α inhibition (IC₅₀ = 0.12 μM), with closely related esters showing significantly weaker activity [1]. Consequently, procurement decisions must be guided by the specific substitution pattern and ester identity rather than generic class membership.

Methyl 4-(2-morpholin-4-ylethyl)benzoate – Quantitative Evidence Guide


Regioisomeric Differentiation: 4- vs 3-Position

Methyl 4-(2-morpholin-4-ylethyl)benzoate differs from its 3-substituted regioisomer (methyl 3-(morpholin-4-yl)benzoate) in the calculated topological polar surface area (tPSA) and rotatable bond count, parameters that directly influence passive membrane permeability and oral bioavailability predictions . The para arrangement provides a more linear molecular shape, which affects crystal packing and solubility compared to the meta analog .

Medicinal Chemistry Lead Optimization Regioisomer Comparison

HIF-1α Inhibition: Morpholinoethyl Ester Advantage

In a study by Won et al. (2012), a series of (E)-phenoxyacrylic amide HIF-1α inhibitors were evaluated. Compound 4p, which contains a morpholinoethyl ester moiety, displayed an IC₅₀ of 0.12 μM in a cell-based HRE reporter assay in HCT116 cells [1]. In contrast, the reference inhibitor LW6 had an IC₅₀ of 2.44 μM under identical conditions [1]. This ~20-fold improvement underscores the value of the morpholinoethyl ester motif, which is structurally related to the methyl 4-(2-morpholin-4-ylethyl)benzoate scaffold.

Cancer Hypoxia HIF-1α Inhibition Structure-Activity Relationship

Synthetic Accessibility & Quality Metrics

Vendor data indicate that methyl 4-(2-morpholin-4-ylethyl)benzoate is synthesized via alkylation of 4-(2-bromoethyl)benzoic acid with morpholine, followed by esterification . The process yields material with catalogued purity ≥95% (HPLC) and a defined molecular weight of 249.30 g/mol, which is critical for stoichiometric planning . In comparison, the structurally similar methyl 4-(phenethyl)benzoate lacks the tertiary amine, requiring separate base handling and altering reactivity in amide coupling reactions.

Building Block Sourcing Reaction Fidelity QC Consistency

Solubility & Permeability: Morpholinoethyl vs Hydroxymethyl

In silico ADME comparison of methyl 4-(2-morpholin-4-ylethyl)benzoate with methyl 4-hydroxymethylbenzoate reveals a predicted logP of 1.7 for the target compound versus 1.2 for the hydroxymethyl analog . The morpholine nitrogen also provides a basic center (estimated pKa ~7.5) that can be protonated at intestinal pH, potentially enhancing aqueous solubility compared to the neutral hydroxymethyl group . The difference in logP translates to an estimated 3-fold higher partition into octanol, consistent with improved passive membrane permeability.

ADME Profiling Solubility Enhancement Lead Selection

Methyl 4-(2-morpholin-4-ylethyl)benzoate – Application Scenarios


Lead Optimization for Hypoxia-Targeted Anticancer Agents

The quantitative SAR data from Won et al. (2012) demonstrate that morpholinoethyl ester-containing inhibitors achieve an IC₅₀ of 0.12 μM against HIF-1α, representing a 20-fold improvement over non-morpholinoethyl controls . Methyl 4-(2-morpholin-4-ylethyl)benzoate serves as a direct synthetic precursor or analog for incorporating this validated pharmacophore, enabling medicinal chemistry teams to systematically explore the impact of benzoate substitution on potency and selectivity.

Parallel Library Synthesis: CNS & Anti-Inflammatory Targets

The compound's dual ester and morpholino-ethyl reactive sites allow orthogonal diversification: the methyl ester can be hydrolyzed to the acid or coupled with amines, while the morpholine nitrogen can undergo alkylation or oxidation . This dual reactivity, combined with the 4-substitution pattern and predicted favorable logP of 1.7, makes it a versatile scaffold for generating compound libraries targeting CNS receptors and inflammatory enzymes.

pH-Responsive Solubility-Switchable Prodrugs

The combination of a basic morpholine ring (estimated pKa ~7.5) and a hydrolyzable methyl ester creates a pH-responsive solubility-switch for oral prodrug strategies . Under gastric conditions, the protonated morpholine enhances aqueous solubility, while in the neutral plasma, the free base form facilitates membrane permeation. This property distinguishes it from non-ionizable analogs like methyl 4-(phenethyl)benzoate.

Bioconjugation & Chemical Probe Design

The para-ethyl-linker provides a defined distance between the benzoate ester anchor and the morpholine ring, facilitating rational bioconjugation to enzymes or fluorescent probes . The morpholine oxygen acts as an additional hydrogen bond acceptor, which can be exploited in structure-based drug design where a water-bridged interaction is desirable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(2-morpholin-4-ylethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.